molecular formula C21H12Cl2F2N4S B4345691 2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE

2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE

Cat. No.: B4345691
M. Wt: 461.3 g/mol
InChI Key: NKLOYSYFWGCZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including imidazo, pyridine, thioether, difluoromethyl, and nitrile groups, which contribute to its diverse chemical reactivity and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE typically involves multi-step organic reactions The thioether linkage is then formed by reacting the intermediate with a suitable thiol compound

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems. The scalability of the synthesis process is crucial for its application in large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • 2-{[(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-6-(trifluoromethyl)-4-phenylnicotinonitrile
  • 2-{[(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-6-(methyl)-4-phenylnicotinonitrile
  • 2-{[(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-6-(ethyl)-4-phenylnicotinonitrile

Uniqueness: The presence of the difluoromethyl group in 2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and potential biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-(difluoromethyl)-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2F2N4S/c22-13-6-17(23)20-27-14(10-29(20)9-13)11-30-21-16(8-26)15(7-18(28-21)19(24)25)12-4-2-1-3-5-12/h1-7,9-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLOYSYFWGCZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CN4C=C(C=C(C4=N3)Cl)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 3
2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE
Reactant of Route 6
2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE

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